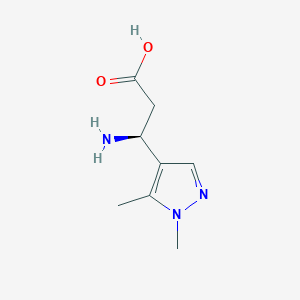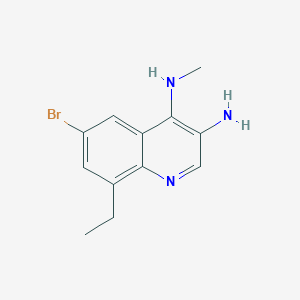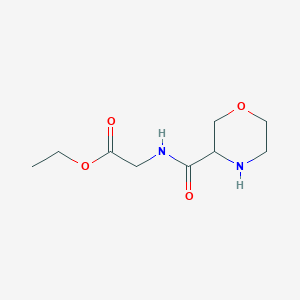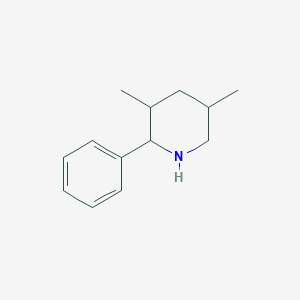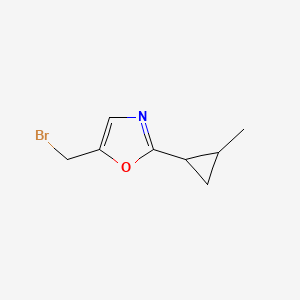
5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is a heterocyclic compound that features a bromomethyl group attached to an oxazole ring, which is further substituted with a 2-methylcyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(2-methylcyclopropyl)acetic acid with bromine in the presence of a base to form the bromomethyl intermediate. This intermediate is then subjected to cyclization with an appropriate amine and a dehydrating agent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of saturated heterocycles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include oxazole derivatives with hydroxyl or carbonyl groups.
Reduction Reactions: Products include saturated heterocycles.
Scientific Research Applications
5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-2-(2-methylcyclopropyl)-1,3-oxazole
- 5-(Iodomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole
- 5-(Hydroxymethyl)-2-(2-methylcyclopropyl)-1,3-oxazole
Uniqueness
5-(Bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Properties
Molecular Formula |
C8H10BrNO |
|---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
5-(bromomethyl)-2-(2-methylcyclopropyl)-1,3-oxazole |
InChI |
InChI=1S/C8H10BrNO/c1-5-2-7(5)8-10-4-6(3-9)11-8/h4-5,7H,2-3H2,1H3 |
InChI Key |
JCYMORFBYSYDLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C2=NC=C(O2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Cyclopropylethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13259704.png)
![2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13259706.png)
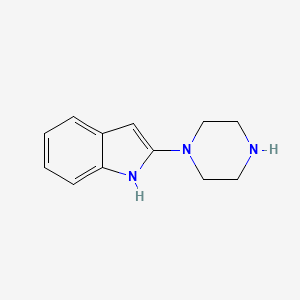
![[3-(4-Methoxyphenyl)oxiran-2-yl]methanol](/img/structure/B13259725.png)
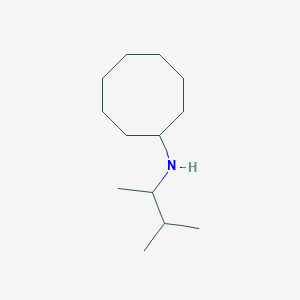
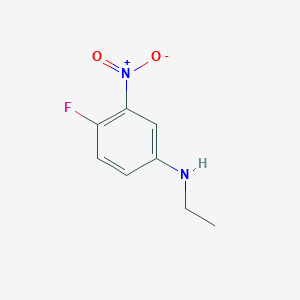
![2-[(Butan-2-yl)amino]-N,N-dimethylacetamide](/img/structure/B13259743.png)
![2-{[(4-Fluoro-2-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B13259748.png)
![N-[(3-bromo-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B13259749.png)
amine](/img/structure/B13259768.png)
